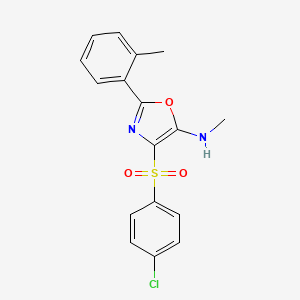

2,7-Dimethyl-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,7-Dimethyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C11H11NO. It has a molecular weight of 173.21 . This compound is part of the indole family, which are essential entities found in many natural products .

Molecular Structure Analysis

The molecular structure of “2,7-Dimethyl-1H-indole-3-carbaldehyde” can be represented by the SMILES stringO=CC1=C(C)NC2=C(C)C=CC=C21 . This representation provides a text notation for the compound’s structure.

Applications De Recherche Scientifique

Oxidation Mechanisms in Organic Chemistry : A study explored the oxidation mechanisms of 2,3-dimethylindole, which is structurally related to 2,7-Dimethyl-1H-indole-3-carbaldehyde. The research focused on its oxidation to 3-methylindole-2-carbaldehyde using peroxodisulfate and peroxomonosulfate anions, providing insights into the electrophilic attack and intermediate formation in such oxidation reactions (Balón et al., 1993).

Gold-Catalyzed Cycloisomerizations : Another research paper reported a method for preparing 1H-indole-2-carbaldehydes using gold(I)-catalyzed cycloisomerization. This method offers an efficient approach for synthesizing various substrates, indicating the potential of 2,7-Dimethyl-1H-indole-3-carbaldehyde in complex organic syntheses (Kothandaraman et al., 2011).

Crystal Structure and Molecular Interactions : The study of intermolecular interactions and crystal structure of compounds derived from 1H-indole-3-carbaldehyde offers insights into the properties of 2,7-Dimethyl-1H-indole-3-carbaldehyde. This research includes characterization, density functional theory (DFT) analysis, and thermal stability assessments (Barakat et al., 2017).

Antiproliferative Properties in Cancer Research : A study synthesized new heterocyclic compounds derived from 1H-indole-3-carbaldehyde, testing their antiproliferative potency towards cancer cell lines. This research highlights the potential therapeutic applications of compounds related to 2,7-Dimethyl-1H-indole-3-carbaldehyde (Fawzy et al., 2018).

Catalytic Applications in Organic Syntheses : Research on palladacycles derived from 1H-indole-3-carbaldehyde underscores its significance in the synthesis of catalysts for organic reactions. These findings demonstrate the compound's utility in facilitating complex chemical transformations (Singh et al., 2017).

Nanocatalysed Synthetic Routes : A study investigated the synthesis of Knoevenagel condensed products of indole-3-carbaldehydes, highlighting the compound's role in green and sustainable chemistry. This research emphasizes its application in environmentally friendly synthetic methods (Madan, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

2,7-dimethyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-9-10(6-13)8(2)12-11(7)9/h3-6,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPNQDYTTYPNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2819082.png)

![3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2819083.png)

![2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2819086.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2819090.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide](/img/structure/B2819093.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2819094.png)

![2-[1-(2-Phenylethylsulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2819096.png)